molecular formula C14H15BrN2O2 B4855279 N-(3-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(3-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B4855279
M. Wt: 323.18 g/mol
InChI Key: KCOIDFDPPCATAD-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as 3-BrPA and belongs to the class of isoxazolecarboxamide derivatives. The compound has shown promising results in various studies, and its potential applications in cancer treatment have been widely investigated.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the inhibition of hexokinase activity. Hexokinase is an enzyme that catalyzes the first step in glucose metabolism, converting glucose to glucose-6-phosphate. In cancer cells, hexokinase is overexpressed and plays a crucial role in the Warburg effect, which is the preferential use of glycolysis for energy production. By inhibiting hexokinase, 3-BrPA disrupts the energy production process of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have a selective cytotoxic effect on cancer cells. It induces apoptosis, a process of programmed cell death, in cancer cells, while sparing normal cells. The compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its selectivity towards cancer cells. This makes it a promising candidate for cancer treatment. However, the compound has some limitations, including its low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for research on N-(3-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to better understand the mechanism of action of 3-BrPA and its effects on cancer cells.

Scientific Research Applications

N-(3-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of hexokinase, an enzyme that plays a crucial role in the metabolism of cancer cells. By inhibiting hexokinase, 3-BrPA disrupts the energy production process of cancer cells, leading to their death.

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-3-12-13(9(2)19-17-12)14(18)16-8-10-5-4-6-11(15)7-10/h4-7H,3,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOIDFDPPCATAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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